N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide
Description
Historical Context and Development in Organohalogen Chemistry
The development of organohalogen compounds has been a cornerstone of modern synthetic chemistry, with significant advances occurring throughout the twentieth and twenty-first centuries. Organohalogen compounds are defined as organic compounds containing at least one halogen (fluorine, chlorine, bromine, or iodine) bonded to carbon, and they represent one of the most versatile classes of chemical intermediates. The historical progression of organohalogen chemistry began with simple alkyl halides and evolved to encompass sophisticated aromatic systems with multiple functional groups.
The emergence of brominated aromatic compounds as synthetic intermediates gained particular momentum due to bromine's unique reactivity profile, which offers a balance between stability and reactivity that is often optimal for cross-coupling reactions and other transformations. Within this context, benzamide derivatives incorporating bromine substitution have become increasingly important due to their dual functionality as both reactive synthetic intermediates and bioactive compounds. The systematic investigation of brominated benzamides has revealed their potential in various applications, from pharmaceutical development to materials science.
The integration of heterocyclic moieties, particularly furan rings, into organohalogen frameworks represents a more recent development in this field. Furan derivatives have been recognized for their significant biological activity and their role as building blocks in natural product synthesis. The combination of furan functionality with brominated benzamide structures, as exemplified by this compound, represents an evolution in molecular design that capitalizes on the complementary properties of these distinct chemical functionalities.
Contemporary research in organohalogen chemistry has been driven by the need for more selective and efficient synthetic methods, as well as the discovery of novel bioactive compounds. The development of compounds like this compound reflects this trend toward increasing molecular complexity and functional diversity. Such compounds serve as important intermediates in synthetic pathways and as lead compounds for pharmaceutical development, demonstrating the continued relevance of organohalogen chemistry in modern chemical research.
Structural Classification within Heterocyclic Benzamides
This compound belongs to the broader classification of heterocyclic benzamides, a category that encompasses compounds containing both benzamide functionality and heterocyclic ring systems. The structural classification of this compound requires examination of multiple hierarchical levels, beginning with its fundamental chemical framework and extending to its specific substitution patterns and stereochemical considerations.
At the primary level, this compound is classified as a benzamide derivative, characterized by the presence of the benzoyl amide functional group (-CO-NH-). The benzamide pharmacophore has been extensively studied for its biological activities, including antimicrobial, analgesic, anticancer, and enzyme inhibitory properties. The significance of benzamide derivatives in medicinal chemistry stems from their ability to interact with various biological targets while maintaining favorable pharmacokinetic properties.
The heterocyclic component of the molecule is provided by the furan ring system, which classifies the compound within the five-membered heterocyclic aromatic compounds containing oxygen as the heteroatom. Furan rings are characterized by their aromatic nature, despite containing only four carbon atoms and one oxygen atom in the ring structure. The presence of the furan moiety significantly influences the compound's electronic properties, reactivity patterns, and potential biological activities.
The organohalogen classification is established through the presence of the bromine substituent on the benzene ring. Specifically, this compound belongs to the category of aryl halides, where the halogen is directly bonded to an aromatic carbon atom. The position of the bromine substitution at the 4-position of the benzamide ring, combined with the methyl group at the 3-position, creates a specific substitution pattern that influences both the electronic distribution within the molecule and its steric properties.
The linkage between the furan ring and the benzamide moiety occurs through a methylene bridge (-CH2-), which provides conformational flexibility while maintaining the distinct electronic properties of both ring systems. This structural feature places the compound within the category of heterocyclic-substituted benzamides, a subclass that has shown particular promise in pharmaceutical applications due to the combination of rigid aromatic systems with flexible linking groups.
Nomenclature and Chemical Identification Parameters
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry principles, reflecting the compound's complex structural features through its formal chemical name. The compound is registered with the Chemical Abstracts Service number 1072944-32-1, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C13H12BrNO2 indicates the elemental composition, revealing thirteen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 294.14 grams per mole places this compound within the range typical for small-molecule pharmaceuticals and synthetic intermediates. The simplified molecular-input line-entry system representation "CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br" provides a linear notation that captures the complete connectivity of the molecule.
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1072944-32-1 |
| Molecular Formula | C13H12BrNO2 |
| Molecular Weight | 294.14 g/mol |
| Simplified Molecular-Input Line-Entry System | CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br |
| Topological Polar Surface Area | 42.24 Ų |
| Calculated LogP | 3.28052 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
The topological polar surface area of 42.24 square angstroms indicates moderate polarity, which is consistent with the presence of the amide functionality and the furan oxygen atom. The calculated LogP value of 3.28052 suggests favorable lipophilicity for potential pharmaceutical applications, as this value falls within the range typically associated with good membrane permeability while maintaining aqueous solubility.
The hydrogen bonding profile reveals two hydrogen bond acceptors, corresponding to the carbonyl oxygen and the furan oxygen, and one hydrogen bond donor from the amide nitrogen. This hydrogen bonding pattern is significant for understanding the compound's potential interactions with biological targets and its crystalline packing behavior. The presence of three rotatable bonds provides sufficient conformational flexibility for biological activity while maintaining structural definition.
Significance in Contemporary Chemical Research
The significance of this compound in contemporary chemical research stems from its unique combination of structural features that address multiple current trends in pharmaceutical and synthetic chemistry. The compound exemplifies the modern approach to drug design that incorporates multiple pharmacophores within a single molecular framework, potentially leading to enhanced biological activity or novel mechanisms of action.
Research into benzamide derivatives has demonstrated their potential as inhibitors of various enzymes, including carbonic anhydrase and acetylcholinesterase. The incorporation of furan functionality into benzamide structures has been shown to enhance biological activity in several contexts. Studies of related compounds have revealed that the presence of heterocyclic substituents can significantly modulate the binding affinity and selectivity of benzamide derivatives for their biological targets.
The brominated aromatic system provides multiple opportunities for further synthetic elaboration through cross-coupling reactions and other modern synthetic transformations. This feature makes the compound valuable as a synthetic intermediate for the preparation of more complex molecular architectures. The strategic placement of the bromine substituent allows for selective functionalization while preserving the integrity of the heterocyclic and amide functionalities.
Contemporary medicinal chemistry research has increasingly focused on compounds that can address multiple biological targets simultaneously, a strategy known as polypharmacology. This compound represents an example of molecular design that could potentially interact with multiple biological systems due to its diverse functional group profile. The furan ring system has been associated with various biological activities, while the benzamide core provides additional opportunities for target interaction.
The compound's structure also reflects current interests in sustainable chemistry and green synthetic approaches. Furan derivatives can often be accessed from renewable biomass sources, making them attractive alternatives to petroleum-derived aromatic systems. The development of efficient synthetic routes to compounds like this compound could contribute to more environmentally sustainable pharmaceutical manufacturing processes.
Research into the crystallographic properties of related benzamide derivatives has revealed important structure-activity relationships that inform rational drug design efforts. The presence of multiple hydrogen bonding sites and the specific substitution pattern in this compound make it an interesting subject for solid-state chemistry studies, which could provide insights into polymorphism, cocrystal formation, and other phenomena relevant to pharmaceutical development.
The compound's significance extends beyond its immediate applications to its role as a representative example of the continuing evolution of organohalogen chemistry. As synthetic methodologies become more sophisticated and biological screening techniques more sensitive, compounds like this compound serve as important test cases for new synthetic approaches and biological evaluation methods. This dual role as both a synthetic target and a biological probe underscores the compound's value in contemporary chemical research.
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-9-7-10(4-5-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPAEHDFGVRAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674584 | |
| Record name | 4-Bromo-N-[(furan-2-yl)methyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-32-1 | |
| Record name | 4-Bromo-N-[(furan-2-yl)methyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The synthesis of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide generally involves:
- Preparation of the 4-bromo-3-methylbenzaldehyde intermediate.
- Formation of the amide bond between 4-bromo-3-methylbenzoyl chloride (or activated acid derivative) and furan-2-ylmethylamine.
Preparation of 4-Bromo-3-methylbenzaldehyde
This aldehyde is a key intermediate and can be synthesized from 4-bromo-3-methylbenzonitrile or (4-bromo-3-methylphenyl)methanol by reduction or oxidation methods.
| Method | Starting Material | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Reduction of 4-bromo-3-methylbenzonitrile with DIBAL-H | 4-bromo-3-methylbenzonitrile | Diisobutylaluminium hydride (DIBAL-H) in hexane, -60 to 0 °C, 1.5-2 h | 83-89% | Quenched with aqueous HCl or hydrobromic acid, followed by extraction and purification. Produces aldehyde as colorless oil. Rapid oxidation on standing noted. |
| Oxidation of (4-bromo-3-methylphenyl)methanol with MnO2 | (4-bromo-3-methylphenyl)methanol | Manganese(IV) oxide in dichloromethane, room temperature, 12 h | 89% | Reaction mixture filtered and concentrated to yield aldehyde oil. |
These methods are well-documented for producing 4-bromo-3-methylbenzaldehyde with high purity and yield.
Formation of this compound
The amide is typically prepared by coupling 4-bromo-3-methylbenzoyl derivatives with furan-2-ylmethylamine. The general synthetic approach includes:
- Activation of the carboxylic acid or aldehyde intermediate.
- Reaction with furan-2-ylmethylamine under controlled conditions.
- Purification by column chromatography.
A representative synthesis protocol involves:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Preparation of N-substituted benzamide | 4-bromo-3-methylbenzoyl chloride or acid + furan-2-ylmethylamine | Stirring in solvent such as dichloromethane or ethyl acetate, room temperature to mild heating | Reaction monitored by TLC; product purified by silica gel chromatography |
| Alternative oxidative amidation | Substituted benzamide + dimethyl sulfoxide (DMSO) + H2O2 at 150 °C for 14-20 h | Efficient oxidative amidation reported in literature for similar compounds | Purification by extraction and column chromatography |
The oxidative amidation method using hydrogen peroxide and DMSO has been reported for related benzamide derivatives, providing an efficient and green synthesis route.
Detailed Research Findings
Oxidative Amidation Protocol : Kumar et al. (2023) describe a method where substituted benzamides react with DMSO and hydrogen peroxide at elevated temperatures (150 °C) to form N-substituted benzamides. This method can be adapted for this compound by using the appropriate benzamide and furan-2-ylmethylamine precursors. The reaction proceeds with continuous stirring and is monitored by TLC. After completion, the product is extracted and purified by column chromatography.
Purity and Physical Data : Commercial suppliers report the compound as a powder or clear liquid with purity ranging from 96% to 98% by assay. Storage conditions recommend dry, dark, and ventilated environments to maintain stability.
Summary Table of Preparation Methods
Practical Notes
- The aldehyde intermediate is sensitive to oxidation; rapid handling and inert atmosphere may be necessary to prevent degradation.
- The oxidative amidation method offers a greener alternative to traditional coupling reactions, avoiding use of acid chlorides.
- Purification by silica gel chromatography is standard to obtain high-purity final product.
- Monitoring by thin-layer chromatography (TLC) is essential for reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Products include oxidized furan derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide serves as a scaffold for designing new therapeutic agents, particularly in oncology and infectious disease research. Its unique substituents may enhance binding affinity to biological targets, making it suitable for drug modifications.
2. Biological Activity
-
Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has shown effectiveness with minimum inhibitory concentrations (MICs) as follows:
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 25 µg/mL S. aureus 15 µg/mL P. aeruginosa 30 µg/mL -
Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. Notable findings include:
Cancer Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Induction of apoptosis via caspase activation PC-3 (Prostate) 8 Inhibition of cell cycle progression
Case Studies
1. Antimicrobial Efficacy Study
- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited strong antibacterial activity against multi-drug resistant strains, highlighting its potential for therapeutic applications in infectious diseases.
2. Cancer Cell Line Research
- In research featured in Cancer Research, treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The study indicated that it inhibited tumor growth by modulating key signaling pathways involved in cell survival.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and benzamide structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Compound 35 (4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide)
- Structure : Replaces the furan-2-ylmethyl group with a 6-methylpyridin-2-yl group and introduces a fluorine atom at the 3-position.
- Synthesis : Prepared via general procedure D using 4-bromo-3-fluorobenzoic acid (81% yield) .
- Properties : Molecular weight 310 g/mol (GC-MS), with distinct NMR shifts (δ 2.45–2.49 ppm for methyl, 7.57–7.74 ppm for aromatic protons) .
- Comparison : The pyridine ring in Compound 35 may enhance metal coordination compared to the furan group in the target compound. Fluorine’s electronegativity could increase metabolic stability relative to the methyl group in the target .
4-Amino-N-(furan-2-ylmethyl)-3-methylbenzamide (CAS: 926190-79-6)
- Structure: Substitutes the 4-bromo group with an amino (-NH₂) group.
- Bromine in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .
Heterocyclic Derivatives and Diazepine Precursors
N-(Furan-2-ylmethyl)-N-(3-methylbut-2-en-1-yl)-2-nitrobenzamide
- Role : Used as a precursor for synthesizing seven-membered diazepine derivatives (e.g., 2a–2c) via copper-catalyzed cyclization (60–90% yields) .
- Comparison : The nitro group in this precursor enables reductive cyclization, whereas the bromo and methyl groups in the target compound may favor halogen-specific reactivity (e.g., nucleophilic substitution) .
Lead ADAM17 Inhibitor (N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide)
- Structure: Integrates a quinoxaline core and a sulfonamide group.
- Comparison: Both compounds utilize furan-2-ylmethyl groups, but the lead compound’s sulfonamide and quinoxaline moieties enhance target binding in enzymatic inhibition, unlike the simpler benzamide scaffold of the target .
Table 1: Key Properties of N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide and Analogues
Q & A
Q. How can researchers mitigate off-target effects in phenotypic screens?
- Counter-Screening : Test against unrelated kinases (e.g., ABL1, JAK2) to assess selectivity.
- CRISPR Knockout Models : Use EGFR-knockout cell lines to distinguish on-target vs. off-target cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
